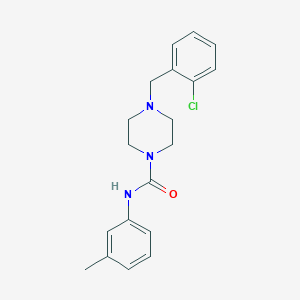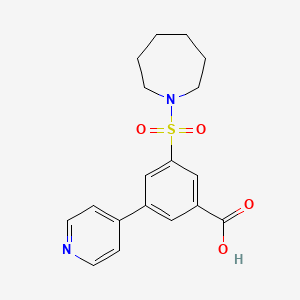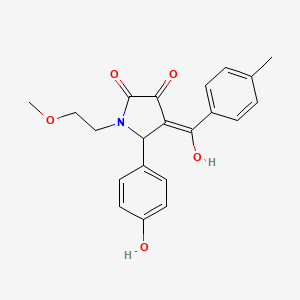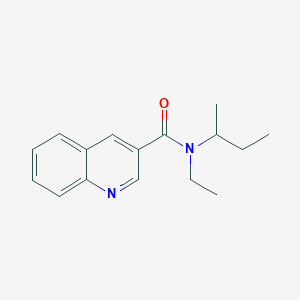
4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug due to its psychoactive effects. However, in recent years, TFMPP has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide acts as an agonist at various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2A. It also has affinity for dopamine receptors. The exact mechanism of action of 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide is not fully understood, but it is thought to modulate the activity of these receptors, leading to its psychoactive and potential therapeutic effects.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. In animal studies, 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to increase serotonin and dopamine levels in the brain. It has also been shown to increase heart rate and blood pressure and cause hyperthermia. In humans, 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been reported to cause euphoria, increased sociability, and altered perception.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its effects are well characterized. However, 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide also has several limitations. It has a narrow therapeutic window, meaning that the dose required for therapeutic effects is close to the dose that causes adverse effects. It is also a controlled substance, which limits its availability for research purposes.
Orientations Futures
There are several future directions for research on 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic applications in psychiatry, neurology, and oncology. Another direction is to develop more selective agonists for specific serotonin and dopamine receptors to minimize adverse effects. Additionally, research could focus on developing methods to increase the therapeutic window of 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide.
Méthodes De Synthèse
4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide can be synthesized through a multistep process starting from p-chlorobenzyl chloride and 3-methylphenylpiperazine. The final step involves the reaction of the intermediate compound with a carboxylic acid to form 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide.
Applications De Recherche Scientifique
4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. In psychiatry, 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects. In neurology, 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been studied for its potential neuroprotective effects in conditions such as Parkinson's disease and stroke. In oncology, 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to have antitumor activity in vitro and in vivo.
Propriétés
IUPAC Name |
4-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-5-4-7-17(13-15)21-19(24)23-11-9-22(10-12-23)14-16-6-2-3-8-18(16)20/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZCVEGBFGURBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorobenzyl)-N-(3-methylphenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-{2-[4-(allyloxy)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5298618.png)
![2-{2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazol-1-yl}-N-isopropyl-N-phenylacetamide](/img/structure/B5298621.png)
![3-(2-{[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298622.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5298629.png)
![methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5298634.png)
![1-cyclopentyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5298642.png)
![(2R)-2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5298644.png)


![4-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5298674.png)

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5298692.png)
![methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate](/img/structure/B5298718.png)
![3-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylpropanamide](/img/structure/B5298722.png)